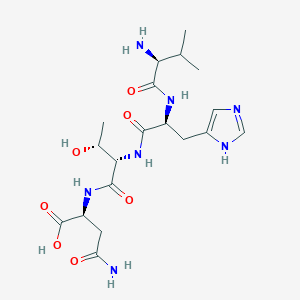

H-Val-His-Thr-Asn-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ISF-402 es un péptido sintético que actúa como sensibilizador de la insulina. Se ha estudiado por su posible uso en el tratamiento de la diabetes tipo 2. El compuesto funciona dispersando la insulina hexamérica in vitro, mejorando la actividad de la insulina hexamérica de manera más efectiva que la insulina monomérica .

Métodos De Preparación

La preparación de ISF-402 involucra rutas sintéticas que incluyen el uso de reactivos y condiciones específicas. El compuesto se sintetiza a través de una serie de reacciones de acoplamiento de péptidos, donde los aminoácidos se añaden secuencialmente para formar la cadena peptídica deseada. Las condiciones de reacción típicamente implican el uso de agentes de acoplamiento como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación de enlaces peptídicos. Los métodos de producción industrial para ISF-402 no están ampliamente documentados, pero probablemente involucran técnicas de síntesis de péptidos a gran escala .

Análisis De Reacciones Químicas

ISF-402 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: ISF-402 puede reducirse a su forma reducida correspondiente utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan con otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como los haluros de alquilo.

Aplicaciones Científicas De Investigación

ISF-402 ha sido ampliamente estudiado por sus aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos. En biología, ISF-402 se utiliza para investigar los mecanismos de sensibilización a la insulina y sus efectos sobre el metabolismo de la glucosa. En medicina, el compuesto ha mostrado potencial como agente terapéutico para la diabetes tipo 2, ya que mejora la actividad de la insulina hexamérica y mejora el control de la glucosa. En la industria, ISF-402 se utiliza en el desarrollo de nuevos sensibilizadores de la insulina y compuestos relacionados .

Mecanismo De Acción

El mecanismo de acción de ISF-402 involucra su capacidad para unirse a iones de zinc y dispersar la insulina hexamérica en formas monoméricas. Esta dispersión mejora la actividad de la insulina al aumentar su disponibilidad para unirse a los receptores de insulina. Los objetivos moleculares de ISF-402 incluyen la insulina hexamérica estabilizada por zinc, y las vías involucradas incluyen la quelación de iones de zinc y la posterior dispersión de los oligómeros de insulina. Este mecanismo contribuye a la actividad hipoglucémica de ISF-402 y sus posibles efectos terapéuticos en la diabetes tipo 2 .

Comparación Con Compuestos Similares

ISF-402 es único en comparación con otros sensibilizadores de la insulina debido a su mecanismo específico de dispersión de la insulina hexamérica. Los compuestos similares incluyen:

GHTD-amida: Otro péptido que mejora la actividad de la insulina a través de la quelación de zinc y la dispersión de los oligómeros de insulina.

Liprolina insulina: Una forma monomérica de insulina que no forma hexámeros estabilizados por zinc y tiene una actividad diferente en comparación con ISF-402. La singularidad de ISF-402 radica en su capacidad para mejorar la actividad de la insulina hexamérica de manera más efectiva que las formas monoméricas como la liprolina insulina

Actividad Biológica

H-Val-His-Thr-Asn-OH is a synthetic peptide comprising four amino acids: valine (Val), histidine (His), threonine (Thr), and asparagine (Asn). Peptides like this compound are increasingly recognized for their potential biological activities, including antimicrobial, antioxidant, and immunomodulatory effects. This article synthesizes findings from recent studies to elucidate the biological activity of this compound, supported by data tables and case studies.

Structure and Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of peptides. The order of amino acids in the sequence significantly influences the peptide's biological properties. For example, the presence of cationic residues can enhance antimicrobial activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of peptides similar to this compound. For instance, cationic peptides enriched with amino acids like histidine have demonstrated significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial membranes due to electrostatic interactions between the positively charged peptides and negatively charged bacterial membranes .

Table 1: Antimicrobial Activity of Peptides

| Peptide Sequence | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µM |

| H-Cys-Pro-His-Arg | S. aureus | 5 µM |

| H-Leu-Ser-Phe-Arg | P. aeruginosa | 15 µM |

Immunomodulatory Effects

Peptides like this compound may also exhibit immunomodulatory effects, particularly through interactions with immune cells. Histidine, for example, has been shown to influence T lymphocyte activation, which is critical in autoimmune responses . The modulation of ion channels such as Kv1.3 by peptides can lead to altered T cell responses, making such peptides potential candidates for therapeutic applications in autoimmune diseases .

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various synthetic peptides found that those containing Val and His showed enhanced activity against Gram-positive bacteria. The study utilized a series of assays to determine the MIC values and confirmed that structural modifications could significantly affect biological outcomes .

Immunomodulation in Autoimmune Disorders

A case study examined the effects of synthetic peptides on T lymphocytes in a model of type 1 diabetes. The findings indicated that specific sequences could modulate T cell activation through Kv1.3 inhibition, suggesting a potential role for peptides like this compound in therapeutic strategies for autoimmune conditions .

Deamidation Effects

Research has shown that asparagine residues can undergo deamidation under physiological conditions, leading to altered peptide properties. This modification can impact the biological activity of peptides by changing their stability and interaction with receptors or enzymes . Understanding these modifications is crucial when evaluating the efficacy of this compound.

Table 2: Effects of Deamidation on Peptide Activity

| Peptide Sequence | Modification Type | Impact on Activity |

|---|---|---|

| This compound | Deamidation | Reduced stability |

| H-Val-His-Thr-Ala | None | Maintained activity |

Propiedades

Fórmula molecular |

C19H31N7O7 |

|---|---|

Peso molecular |

469.5 g/mol |

Nombre IUPAC |

(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H31N7O7/c1-8(2)14(21)17(30)24-11(4-10-6-22-7-23-10)16(29)26-15(9(3)27)18(31)25-12(19(32)33)5-13(20)28/h6-9,11-12,14-15,27H,4-5,21H2,1-3H3,(H2,20,28)(H,22,23)(H,24,30)(H,25,31)(H,26,29)(H,32,33)/t9-,11+,12+,14+,15+/m1/s1 |

Clave InChI |

BYWLSTFTCYEFLE-GIEZYDSUSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N)O |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.